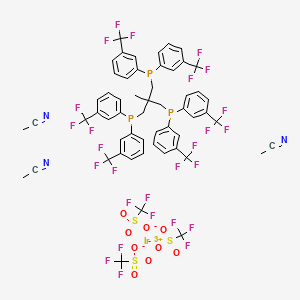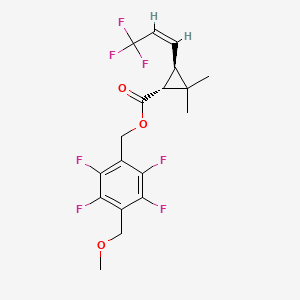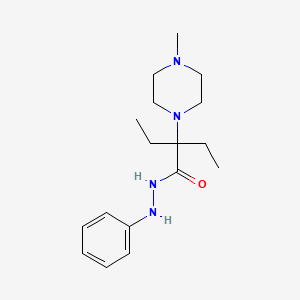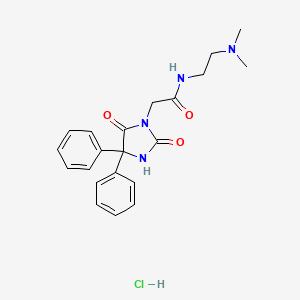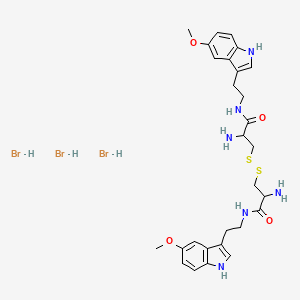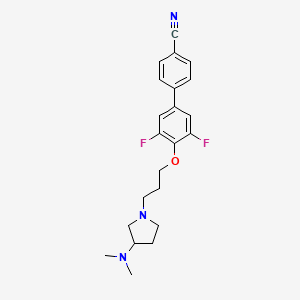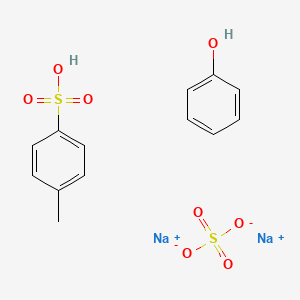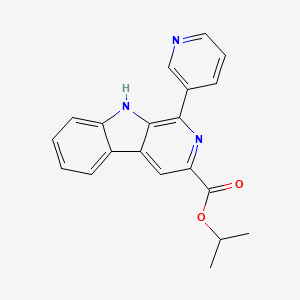
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its unique structure, which includes both pyridine and indole moieties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine derivative.
Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) are crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it is studied for its potential interactions with various biomolecules. Its ability to intercalate with DNA makes it a candidate for studying genetic regulation and mutation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials.
作用机制
The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. It can intercalate with DNA, disrupting the normal function of genetic material. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
9H-Pyrido(3,4-b)indole: Lacks the carboxylic acid and ester groups.
1-(3-Pyridinyl)-1-methylethyl ester: Lacks the indole ring.
3-Carboxylic acid derivatives: Various derivatives with different ester groups.
Uniqueness
The uniqueness of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester lies in its combined structure of pyridine and indole rings along with the ester functional group. This combination provides unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
119377-13-8 |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
propan-2-yl 1-pyridin-3-yl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H17N3O2/c1-12(2)25-20(24)17-10-15-14-7-3-4-8-16(14)22-19(15)18(23-17)13-6-5-9-21-11-13/h3-12,22H,1-2H3 |
InChI 键 |
APUXVBZHPLBCKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


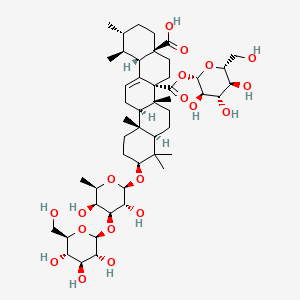
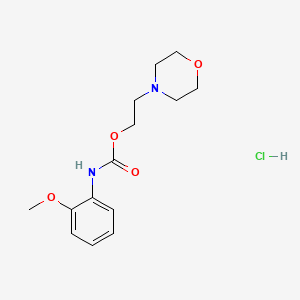
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

